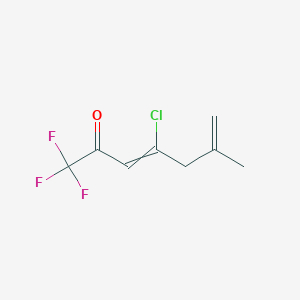
4-Chloro-1,1,1-trifluoro-6-methylhepta-3,6-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1,1,1-trifluoro-6-methylhepta-3,6-dien-2-one is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group, a chloro substituent, and a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,1,1-trifluoro-6-methylhepta-3,6-dien-2-one can be achieved through several methods. One common approach involves the reaction of 2,2-dimethyl-6-trifluoromethyl-2,3-dihydro-4-pyrones with ammonia, which yields 4-amino-1,1,1-trifluoro-6-methylhepta-3,5-dien-2-ones . Another method involves the cyclization of 1,1,1-trifluoro-2-hydroxy-6-methylhepta-2,5-dien-4-one and 6-chloro-1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate catalysts, reaction conditions, and purification techniques, would apply to scale up the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1,1,1-trifluoro-6-methylhepta-3,6-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
4-Chloro-1,1,1-trifluoro-6-methylhepta-3,6-dien-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-1,1,1-trifluoro-6-methylhepta-3,6-dien-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethyl and chloro groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The conjugated diene system allows for cycloaddition reactions, which are important in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1,1,1-trifluoro-6-methylhepta-3,5-dien-2-one: Similar structure but with an amino group instead of a chloro group.
1,1,1-Trifluoro-2-hydroxy-6-methylhepta-2,5-dien-4-one: Contains a hydroxy group instead of a chloro group.
6-Chloro-1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one: Similar structure with a hydroxy group and a different position of the double bonds.
Propriétés
Numéro CAS |
872885-25-1 |
|---|---|
Formule moléculaire |
C8H8ClF3O |
Poids moléculaire |
212.59 g/mol |
Nom IUPAC |
4-chloro-1,1,1-trifluoro-6-methylhepta-3,6-dien-2-one |
InChI |
InChI=1S/C8H8ClF3O/c1-5(2)3-6(9)4-7(13)8(10,11)12/h4H,1,3H2,2H3 |
Clé InChI |
FOAIYQUTGRPDRJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC(=CC(=O)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[{[2-(Dimethylamino)ethyl]azanediyl}bis(methylene)]bis(4-nitrophenol)](/img/structure/B12601678.png)
![4-[(Acridin-9-yl)ethynyl]benzene-1-thiol](/img/structure/B12601681.png)
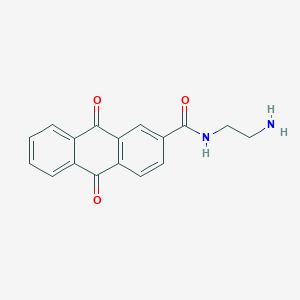
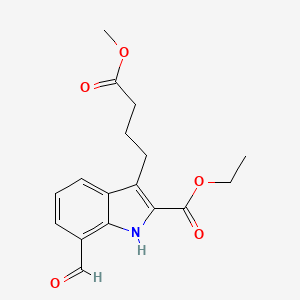
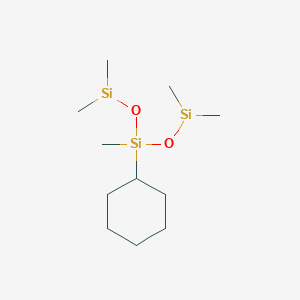
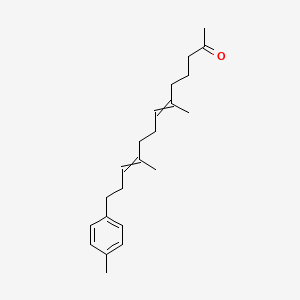

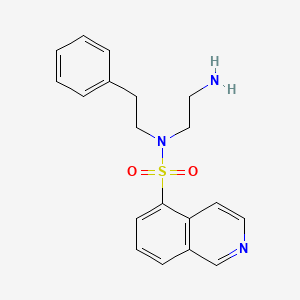

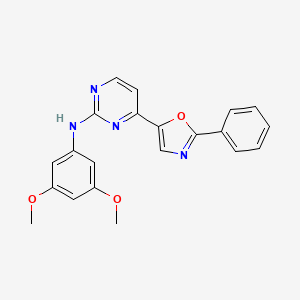
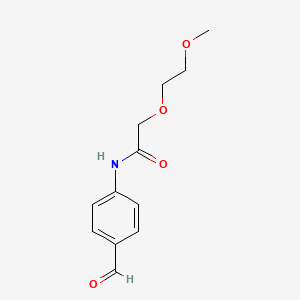

![3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12601744.png)
